molecular formula C8H8BrNO3 B12100702 5-Amino-4-bromo-2-methoxy-benzoic acid

5-Amino-4-bromo-2-methoxy-benzoic acid

Cat. No.: B12100702
M. Wt: 246.06 g/mol
InChI Key: LTEXZHHYNMZYRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Amino-4-bromo-2-methoxy-benzoic acid is an organic compound with the molecular formula C8H8BrNO3 It is a derivative of benzoic acid, featuring an amino group at the 5-position, a bromine atom at the 4-position, and a methoxy group at the 2-position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-4-bromo-2-methoxy-benzoic acid typically involves multi-step organic reactions. One common method starts with the bromination of 2-methoxybenzoic acid to introduce the bromine atom at the 4-position. This is followed by nitration to introduce a nitro group at the 5-position, which is subsequently reduced to an amino group. The reaction conditions often involve the use of bromine, nitric acid, and reducing agents like tin(II) chloride or iron powder under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques like crystallization and chromatography ensures the high quality of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Amino-4-bromo-2-methoxy-benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Amino-4-bromo-2-methoxy-benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and in the preparation of complex molecules.

    Biology: Investigated for its potential as a biochemical probe and in the study of enzyme interactions.

    Medicine: Explored for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Amino-4-bromo-2-methoxy-benzoic acid depends on its specific application. In biochemical studies, it may interact with enzymes or receptors, affecting their activity. The presence of the amino, bromo, and methoxy groups allows it to participate in various molecular interactions, influencing biological pathways and processes .

Properties

Molecular Formula

C8H8BrNO3

Molecular Weight

246.06 g/mol

IUPAC Name

5-amino-4-bromo-2-methoxybenzoic acid

InChI

InChI=1S/C8H8BrNO3/c1-13-7-3-5(9)6(10)2-4(7)8(11)12/h2-3H,10H2,1H3,(H,11,12)

InChI Key

LTEXZHHYNMZYRU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1C(=O)O)N)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.